Azacyclododecan-2-one is a compound that has garnered attention due to its structural similarity to other azacyclic compounds that have demonstrated significant biological activities. Notably, 5-Azacytidine and its derivatives have been extensively studied for their roles in cancer therapy, particularly in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS)15. These compounds act as inhibitors of DNA methylation, which is a key epigenetic modification involved in the regulation of gene expression. The inhibition of DNA methylation by azacyclic compounds can lead to the reactivation of tumor suppressor genes and the induction of cell differentiation and apoptosis in cancer cells16.
Undecylolactam exists primarily as a trans isomer in solution. [] At low temperatures, two distinct conformational isomers were identified through ¹H and ¹³C NMR spectroscopy. [] These isomers likely differ in their ring conformation. Further analysis suggests that one conformer exists in a higher proportion (approximately 2:1) compared to the other at low temperatures. []
Azacyclododecan-2-one-related compounds, particularly 5-Azacytidine and 5-aza-2'-deoxycytidine (Decitabine), have been used as chemotherapeutic agents for the treatment of AML and MDS15. Their ability to induce DNA hypomethylation and reactivate silenced genes makes them effective in targeting the epigenetic abnormalities that are common in these cancers. Additionally, these agents have been shown to induce differentiation in Friend erythroleukemia cells, linking changes in DNA methylation patterns with the process of cellular differentiation6.
The immunomodulatory effects of azacyclic compounds have been explored in the context of transplantation. 5-Azacytidine has been found to inhibit T-cell proliferation and activation, potentially providing a therapeutic strategy to prevent graft-versus-host disease (GVHD) in allogeneic transplantation settings4. The drug's ability to induce the expansion of regulatory T cells through demethylation of the FOXP3 promoter further underscores its potential in immunomodulation4.
Interestingly, 5-Azacytidine has also been shown to induce the formation of functional striated muscle cells from non-myoblast precursors, suggesting a role in muscle cell differentiation and potential applications in regenerative medicine3.
In the context of hematological malignancies, the discovery of Mcl-1-specific inhibitors like AZD5991, which exhibit potent antitumor activity in multiple myeloma and AML, highlights the ongoing search for compounds that can modulate apoptosis in cancer cells10. While AZD5991 is not an azacyclic compound, its development underscores the importance of targeting key survival pathways in cancer therapy.
The primary mechanism of action of azacyclic compounds like 5-Azacytidine involves the inhibition of DNA methyltransferases (DNMTs), which are enzymes responsible for adding methyl groups to cytosine residues in DNA16. This results in hypomethylation of DNA and can lead to the reactivation of genes that were epigenetically silenced in cancer cells. In addition to their effects on DNA methylation, these compounds can also be incorporated into RNA, disrupting nucleic acid metabolism and leading to cytotoxic effects5. Furthermore, 5-Azacytidine has been shown to inhibit ribonucleotide reductase (RR), an enzyme essential for DNA synthesis and repair, thereby perturbing deoxyribonucleotide pools and contributing to its antileukemic activity5.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6